molecular formula C14H11Cl2N3O2 B12047920 2-(2,3-Dichlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide CAS No. 477731-45-6

2-(2,3-Dichlorophenoxy)-N'-(4-pyridinylmethylene)acetohydrazide

Katalognummer: B12047920
CAS-Nummer: 477731-45-6
Molekulargewicht: 324.2 g/mol
InChI-Schlüssel: XAZJDIPFXRQECI-QGMBQPNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and pyridinylmethylene groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,3-dichlorophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-pyridinecarboxaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for 2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide with similar structural features.

    2-(2,3-Dichlorophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    4-Pyridinecarboxaldehyde: A key reagent in the synthesis of the target compound.

Uniqueness

2-(2,3-Dichlorophenoxy)-N’-(4-pyridinylmethylene)acetohydrazide stands out due to its unique combination of dichlorophenoxy and pyridinylmethylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

477731-45-6

Molekularformel

C14H11Cl2N3O2

Molekulargewicht

324.2 g/mol

IUPAC-Name

2-(2,3-dichlorophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H11Cl2N3O2/c15-11-2-1-3-12(14(11)16)21-9-13(20)19-18-8-10-4-6-17-7-5-10/h1-8H,9H2,(H,19,20)/b18-8+

InChI-Schlüssel

XAZJDIPFXRQECI-QGMBQPNBSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=NC=C2

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.